molecular formula C10H7N3O2 B578741 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid CAS No. 1237518-66-9

5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid

Cat. No. B578741
CAS RN: 1237518-66-9
M. Wt: 201.185
InChI Key: JDCPMYDSGNTYTL-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . Pyrimidine-2-carboxylic acid has an empirical formula of C5H4N2O2 and a molecular weight of 124.10 .


Synthesis Analysis

The synthesis of pyrimidines has been extensively studied. Various methods for the synthesis of pyrimidines are described in the literature . A Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of synthetic derivatives can be confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . A Michael addition-type reaction was proposed for the detection of the formed products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be determined using various techniques. For example, the melting point, yield, and NMR spectra can be used to characterize these compounds .

Mechanism of Action

While the specific mechanism of action for 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid is not explicitly mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

While specific safety and hazard information for 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid is not available, related compounds such as pyrimidine-5-carboxylic acid have been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-pyrimidin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPMYDSGNTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736158
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237518-66-9
Record name 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 mol/L aqueous solution of sodium hydroxide (0.21 mL) was added to a solution mixture of the obtained methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate (30 mg) in dioxane (0.3 mL) and methanol (0.3 mL) at room temperature, followed by stirring at the same temperature for 1 hour and 30 minutes. The solvent was evaporated under reduced pressure, and water and toluene were added to the residue. The aqueous layer was separated and adjusted to a pH of 3.8 with 1 mol/L hydrochloric acid. The solid substance was collected by filtration to obtain 7.0 mg of 5-(pyrimidin-2-yl)pyridine-3-carboxylic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

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